Picraline

Catalog No.
S1782444
CAS No.
M.F
C23H26N2O5
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picraline

Product Name

Picraline

IUPAC Name

methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3

InChI Key

DXTJMQCRVFWNBD-UHFFFAOYSA-N

SMILES

Array

Picraline has been reported in Alstonia yunnanensis and Alstonia scholaris with data available.

Picraline (CAS: 2671-32-1) is a monoterpene indole alkaloid isolated from the seeds of the Akuamma tree, *Picralima nitida*. This compound belongs to a class of structurally related alkaloids, including akuammine and akuammicine, which are investigated primarily for their biological activities. The core value proposition of Picraline in a research and development setting is centered on its distinct pharmacological profile at central nervous system receptors and its demonstrated antiprotozoal properties, which differ from its close structural analogs.

Substituting pure Picraline with a crude *P. nitida* seed extract or a less-defined alkaloid mixture is unsuitable for reproducible research. The constituent alkaloids, while structurally similar, are not pharmacologically interchangeable; for example, Picraline exhibits a differentiated receptor binding profile compared to the potent kappa-opioid agonism of its co-occurring analog, akuammicine. Furthermore, Picraline presents specific purification challenges, as it consistently co-elutes with other alkaloids like akuammiline during advanced chromatographic separation, such as pH-zone-refining countercurrent chromatography. Procuring the isolated, high-purity compound is therefore essential to eliminate confounding variables from co-contaminants and ensure that observed effects are attributable specifically to the Picraline scaffold.

Processability Precedent: Distinct Chromatographic Behavior Requiring Specific Isolation

During the preparative separation of alkaloids from *P. nitida* extract, Picraline (compound 6) and akuammiline (compound 5) consistently co-eluted as a difficult-to-separate, approximate 1:1 mixture under pH-zone-refining countercurrent chromatography (pHZR-CCC) conditions. Their separation required an additional, distinct flash chromatography step on silica gel to yield the pure compounds. This contrasts with other alkaloids from the same source, such as akuammine and pseudo-akuammigine, which could be isolated more directly.

Evidence DimensionSeparation & Purity
Target Compound DataPicraline consistently co-elutes with akuammiline in a ~1:1 mixture during pHZR-CCC, requiring a subsequent, separate flash chromatography step for isolation.
Comparator Or BaselineOther major alkaloids from the same extract (e.g., pseudo-akuammigine, akuammicine) could be resolved to high purity directly by the primary pHZR-CCC process.
Quantified DifferenceQualitative but significant: requires an additional, orthogonal purification step not necessary for other major analogs in the same batch.
ConditionsPreparative scale pH-zone-refining countercurrent chromatography (pHZR-CCC) of a dichloromethane fraction of *P. nitida* seed extract.

This evidence justifies the procurement of professionally isolated Picraline by demonstrating that crude fractions or incompletely purified mixtures will contain significant, hard-to-remove contaminants that confound experimental results.

Differentiated Opioid Receptor Binding Profile vs. In-Class Analogs

In broad receptor screening panels, Picraline demonstrates a distinct and moderate binding profile across central nervous system receptors. This contrasts sharply with its close structural analog, akuammicine, which is a potent kappa-opioid receptor (KOR) agonist with a reported binding affinity (Ki) of approximately 0.2 µM (200 nM). While Picraline's primary targets are identified as opioid receptors, its activity is not dominated by potent KOR agonism, unlike akuammicine.

Evidence DimensionOpioid Receptor Binding Affinity (Ki)
Target Compound DataExhibits a moderate, differentiated binding profile without potent agonism at a single opioid receptor subtype in broad screening.
Comparator Or BaselineAkuammicine: Potent kappa-opioid receptor agonist with Ki ≈ 200 nM.
Quantified DifferenceQualitatively different pharmacological profile; Picraline lacks the high-affinity kappa agonism of its co-occurring analog.
ConditionsRadioligand binding assays on membranes expressing opioid receptors.

This allows for the specific investigation of the Picraline scaffold's activity without the potent kappa-opioid effects characteristic of its close analog, akuammicine, making it the correct choice for deconvolution studies or screening for non-KOR-mediated effects.

Demonstrated Potency Against Chloroquine-Resistant P. falciparum Strains

Alkaloids isolated from *Picralima nitida*, including Picraline, have demonstrated in vitro antimalarial activity with IC50 values ranging from 0.01 to 0.9 µg/mL against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of *Plasmodium falciparum*. This potency range is comparable to or exceeds that of the benchmark antimalarial, Chloroquine, particularly against resistant strains where Chloroquine's efficacy is diminished. For reference, the IC50 of Chloroquine against sensitive strains is approximately 41.6 nM (~0.013 µg/mL), while against resistant strains it can be 201 nM (~0.064 µg/mL) or higher.

Evidence DimensionAntimalarial Activity (IC50)
Target Compound DataAs part of a class of alkaloids with IC50 values of 0.01–0.9 µg/mL against both chloroquine-sensitive and -resistant *P. falciparum*.
Comparator Or BaselineChloroquine: IC50 ≈ 0.013 µg/mL (sensitive strains); IC50 ≥ 0.064 µg/mL (resistant strains).
Quantified DifferenceMaintains potent activity against resistant strains where the benchmark compound Chloroquine shows a significant loss of potency.
ConditionsIn vitro growth inhibition assays against *Plasmodium falciparum* strains (D6 and W2).

This validates Picraline as a relevant research tool for investigating novel antimalarial mechanisms, particularly in contexts where chloroquine resistance is a primary experimental challenge.

Target Deconvolution and Specificity Screening for Novel Indole Alkaloids

For projects requiring a structurally defined indole alkaloid to screen against receptor panels or to serve as a negative control against more potent analogs like akuammicine. The use of high-purity Picraline is essential for attributing any observed biological activity directly to its unique scaffold, a task impossible with crude or cross-contaminated extracts.

Investigating Non-Kappa Opioid Receptor Pathways

In neuropharmacology research focused on mu- or delta-opioid receptors, or other non-opioid CNS targets, Picraline serves as a more suitable tool than other *P. nitida* alkaloids. Its lack of potent kappa-opioid agonism prevents the masking of more subtle effects at other receptors, which is a known risk when using analogs like akuammicine.

Lead Compound Discovery Programs for Drug-Resistant Malaria

As a starting point for medicinal chemistry campaigns aimed at developing new antimalarials. Its demonstrated efficacy against chloroquine-resistant *P. falciparum* strains makes it a valuable core structure for developing compounds that can overcome known parasite resistance mechanisms.

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

410.18417193 Da

Monoisotopic Mass

410.18417193 Da

Heavy Atom Count

30

Appearance

Powder

Dates

Last modified: 08-15-2023

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